molecular formula C19H39NO2 B14733760 (2S,3R)-2-Amino-3-methoxyoctadec-4-en-1-ol CAS No. 3123-71-5

(2S,3R)-2-Amino-3-methoxyoctadec-4-en-1-ol

Cat. No.: B14733760
CAS No.: 3123-71-5
M. Wt: 313.5 g/mol
InChI Key: UXQOODKEPLGUQG-RBUKOAKNSA-N
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Description

(2S,3R)-2-Amino-3-methoxyoctadec-4-en-1-ol is a chiral amino alcohol with a unique structure that includes an amino group, a methoxy group, and a double bond within an 18-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Amino-3-methoxyoctadec-4-en-1-ol can be achieved through several methods. One common approach involves the enantioselective synthesis starting from readily available chiral building blocks. For instance, the transformation of diethyl L-tartrate to diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, followed by nucleophilic cleavage of the epoxide by azide, and subsequent transformation of the azido group into the amino group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Amino-3-methoxyoctadec-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The double bond can be reduced to yield saturated amino alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with palladium on carbon for reduction, and nucleophiles like sodium azide for substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, saturated amino alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S,3R)-2-Amino-3-methoxyoctadec-4-en-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which (2S,3R)-2-Amino-3-methoxyoctadec-4-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as a ligand for certain enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,3R)-2-Amino-3-methoxyoctadec-4-en-1-ol include other chiral amino alcohols and amino acids, such as (2S,3R)-3-methylglutamate and (2S,3R)-3-amino-2-hydroxydecanoic acid .

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

3123-71-5

Molecular Formula

C19H39NO2

Molecular Weight

313.5 g/mol

IUPAC Name

(2S,3R)-2-amino-3-methoxyoctadec-4-en-1-ol

InChI

InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22-2)18(20)17-21/h15-16,18-19,21H,3-14,17,20H2,1-2H3/t18-,19+/m0/s1

InChI Key

UXQOODKEPLGUQG-RBUKOAKNSA-N

Isomeric SMILES

CCCCCCCCCCCCCC=C[C@H]([C@H](CO)N)OC

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N)OC

Origin of Product

United States

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